molecular formula C8H7F3 B1296317 (2,2,2-Trifluoroethyl)benzene CAS No. 21249-93-4

(2,2,2-Trifluoroethyl)benzene

Cat. No.: B1296317
CAS No.: 21249-93-4
M. Wt: 160.14 g/mol
InChI Key: AVSVJSGDSPDFLH-UHFFFAOYSA-N
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Description

Significance of Fluorine-Containing Aromatic Compounds in Chemical Sciences

The introduction of fluorine into aromatic compounds can profoundly alter their physical, chemical, and biological properties. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom, yet with drastically different electronic consequences. mdpi.comnih.gov This has made fluorinated aromatic compounds exceptionally valuable across a spectrum of scientific fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.netulb.ac.be

In medicinal chemistry, approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom. mdpi.com The strategic placement of fluorine on an aromatic ring can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This leads to improved pharmacokinetic profiles, such as increased half-life and bioavailability. nih.gov Furthermore, the strong electron-withdrawing nature of fluorine can significantly alter the acidity (pKa) of nearby functional groups, which can enhance the binding affinity of a drug molecule to its target receptor. nih.gov

In materials science, fluorinated aromatics are integral to the development of high-performance polymers, liquid crystals, and other advanced materials. researchgate.net The presence of fluorine can bestow properties such as increased thermal stability, chemical resistance, and hydrophobicity. cymitquimica.com

The Role of the 2,2,2-Trifluoroethyl Moiety in Modulating Molecular Properties

While trifluoromethyl (-CF3) groups are a common focus, the 2,2,2-trifluoroethyl (-CH2CF3) moiety offers a distinct set of properties that researchers are increasingly leveraging. The methylene (B1212753) (-CH2-) spacer between the aromatic ring and the highly electronegative trifluoromethyl group modifies the group's electronic influence on the ring compared to a directly attached -CF3 group.

The -CH2CF3 group is strongly electron-withdrawing due to the inductive effect of the three fluorine atoms. This influences the properties of the molecule in several key ways:

Lipophilicity: The trifluoroethyl group generally increases a molecule's lipophilicity (its ability to dissolve in fats, oils, and non-polar solvents), which can improve its ability to cross cell membranes—a crucial factor in drug design. nih.gov

Metabolic Stability: Similar to other fluorinated groups, the trifluoroethyl moiety can enhance metabolic stability, making molecules more resistant to degradation in biological systems. vulcanchem.com

Binding Interactions: The trifluoroethyl group can participate in unique non-covalent interactions, including dipole-dipole and hydrogen bonding, which can be exploited to fine-tune the binding of a molecule to a biological target.

The following table provides a comparison of some physicochemical properties of (2,2,2-Trifluoroethyl)benzene and its non-fluorinated analog, Ethylbenzene (B125841), illustrating the impact of the trifluoroethyl group.

PropertyThis compoundEthylbenzene
Molecular Formula C₈H₇F₃ sigmaaldrich.comC₈H₁₀
Molecular Weight 160.14 g/mol nih.gov106.17 g/mol
Boiling Point 143-144 °C136 °C
Density 1.139 g/cm³0.867 g/cm³
logP (Octanol-Water Partition Coefficient) 3.3 nih.gov3.15

This table presents data compiled from various chemical data sources. logP is a measure of lipophilicity.

Overview of Research Trajectories for this compound Systems

Current research involving this compound and related structures is dynamic and expansive, primarily focusing on synthetic methodology and applications in creating novel functional molecules.

A major area of investigation is the development of new and more efficient synthetic methods for introducing the trifluoroethyl group onto aromatic rings. Traditional methods like Friedel-Crafts alkylation are being supplemented by advanced transition-metal-catalyzed cross-coupling reactions. ulb.ac.bersc.org These newer methods often offer milder reaction conditions and greater functional group tolerance. For instance, researchers have developed palladium-catalyzed reactions for this purpose. researchgate.net

Another significant research trajectory is the direct C-H functionalization of the this compound core. rsc.orgrsc.org This modern synthetic strategy aims to directly convert C-H bonds on the aromatic ring into new chemical bonds, bypassing the need for pre-functionalized starting materials. nih.gov This approach is highly sought after for its efficiency and atom economy. Recent studies have demonstrated gold-catalyzed para-selective C-H alkylation of benzene (B151609) derivatives using reagents containing a trifluoroethyl group, highlighting the precise control that can be achieved in these transformations. nih.govchemrxiv.orgresearchgate.net

Furthermore, this compound serves as a key building block in the synthesis of complex molecules with potential applications in medicine and agrochemistry. ulb.ac.bevulcanchem.com For example, it can be a precursor to various substituted anilines and other intermediates that are foundational to the discovery of new bioactive compounds. vulcanchem.comnih.govthieme-connect.com Research has shown that incorporating the 2,2,2-trifluoroethyl group into potential drug candidates can lead to active compounds, demonstrating its value in structure-activity relationship (SAR) studies. vulcanchem.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoroethylbenzene
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InChI

InChI=1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSVJSGDSPDFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301294
Record name (2,2,2-trifluoroethyl)benzene
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Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21249-93-4
Record name 21249-93-4
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Record name (2,2,2-trifluoroethyl)benzene
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Synthetic Methodologies and Mechanistic Pathways for 2,2,2 Trifluoroethyl Benzene and Its Derivatives

Direct Functionalization of Benzene (B151609) and Substituted Arenes

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing complex molecules, avoiding the need for pre-functionalized starting materials. This approach has been successfully applied to the trifluoroethylation of arenes.

Electrophilic trifluoroethylation involves the substitution of a hydrogen atom on an aromatic ring with a trifluoroethyl group that behaves as an electrophile. Transition metal catalysis is often essential to facilitate this transformation.

Palladium catalysis offers a robust platform for the direct C-H trifluoroethylation of aromatic compounds. One highly effective method relies on the C-H activation of arenes using a palladium catalyst in conjunction with a hypervalent iodine reagent, specifically 2,2,2-trifluoroethyl(mesityl)iodonium triflate. This approach enables the ortho-selective trifluoroethylation of arenes that possess a directing group. researchgate.net

A notable catalytic procedure provides the desired products in yields up to 95% at room temperature (25 °C) within 1.5 to 3 hours, demonstrating broad functional group tolerance. researchgate.net Another strategy involves the palladium-catalyzed C-H bond trifluoroethylation of aryl iodides, which proceeds through a cascade reaction involving a Heck reaction to efficiently synthesize ortho-trifluoroethyl-substituted styrenes. Mechanistic studies of related reactions suggest the involvement of a key Pd(IV) intermediate, which is generated via the oxidative addition of the trifluoroethyl source to a palladacycle.

For specific substrates like indoles, a selective palladium-catalyzed trifluoroethylation using CF₃CH₂I as the fluoroalkyl source has been developed to prepare a variety of 2-CF₃CH₂ substituted indoles. acs.org Preliminary mechanistic studies indicate that a β-diketone ligand can accelerate the crucial oxidative addition step, while the transfer of the indole (B1671886) N-H proton is involved in the rate-determining step of the catalytic cycle. acs.org

SubstrateTrifluoroethyl SourceCatalyst/LigandProductYield (%)
N-AcetylindoleCF₃CH₂IPd(OAc)₂ / Ac-Ile-OH2-(2,2,2-Trifluoroethyl)-N-acetylindole85
N-MethylindoleCF₃CH₂IPd(OAc)₂ / Ac-Ile-OH2-(2,2,2-Trifluoroethyl)-N-methylindole78
IndoleCF₃CH₂IPd(OAc)₂ / Ac-Ile-OH2-(2,2,2-Trifluoroethyl)indole72
5-BromoindoleCF₃CH₂IPd(OAc)₂ / Ac-Ile-OH5-Bromo-2-(2,2,2-trifluoroethyl)indole65

Table 1: Examples of Palladium-Catalyzed C-H Trifluoroethylation of Indoles. Data sourced from acs.org.

Copper catalysis provides an alternative and often more economical pathway for direct C-H trifluoroethylation. An efficient method has been developed for the copper(II)-catalyzed direct trifluoroethylation of heteroarenes, such as indoles and pyrroles, using sodium 2,2,2-trifluoroethanesulfinate (CF₃CH₂SO₂Na) as the trifluoroethyl source. acs.orgnih.gov This reaction demonstrates good compatibility with various substrates and tolerates a range of functional groups, providing the desired products in good yields. acs.org

SubstrateTrifluoroethyl SourceCatalystProductYield (%)
1-MethylindoleCF₃CH₂SO₂NaCu(OAc)₂1-Methyl-3-(2,2,2-trifluoroethyl)indole78
1-BenzylindoleCF₃CH₂SO₂NaCu(OAc)₂1-Benzyl-3-(2,2,2-trifluoroethyl)indole72
PyrroleCF₃CH₂SO₂NaCu(OAc)₂2,5-bis(2,2,2-Trifluoroethyl)pyrrole65
IndoleCF₃CH₂SO₂NaCu(OAc)₂3-(2,2,2-Trifluoroethyl)indole68

Table 2: Examples of Copper(II)-Catalyzed Direct C-H Trifluoroethylation of Heteroarenes. Data sourced from acs.org.

The outcome of direct trifluoroethylation reactions is highly dependent on the specific conditions employed.

Catalyst and Ligand: In palladium-catalyzed systems, the choice of ligand is critical. For the trifluoroethylation of indoles, a β-diketone ligand was found to accelerate the reaction by promoting the oxidative addition step. acs.org For copper-mediated reactions, ligands such as 1,10-phenanthroline (B135089) can significantly improve reaction efficiency in related perfluoroalkylation processes, although some direct trifluoroethylation methods proceed effectively without specialized ligands.

Substrate and Directing Group: The electronic properties and the presence of directing groups on the arene substrate govern the regioselectivity. In palladium-catalyzed reactions, existing functional groups often direct the C-H activation to the ortho position. For heteroarenes like indole, trifluoroethylation typically occurs at the C2 or C3 position, depending on the catalyst system and N-substituent. acs.orgacs.org

Trifluoroethyl Source: The nature of the trifluoroethylating agent (e.g., iodonium (B1229267) salts like [CF₃CH₂I(Mes)]OTf vs. sulfinate salts like CF₃CH₂SO₂Na) dictates the required catalyst system and reaction mechanism.

Temperature and Solvent: Reaction temperature can influence reaction rates and, in some cases, product selectivity by affecting the stability of intermediates. The choice of solvent is also crucial for catalyst solubility and stability.

Radical-based methods offer a complementary approach to electrophilic substitution for the formation of C-C bonds. These reactions typically involve the generation of a trifluoroethyl radical, which then adds to the aromatic ring.

As mentioned, the copper(II)-catalyzed trifluoroethylation of heteroarenes is demonstrated to proceed via a trifluoroethyl radical intermediate. acs.org This highlights the mechanistic bridge between metal-catalyzed and radical pathways. Another distinct radical approach involves photocatalysis, where visible light is used to generate the key radical species under mild conditions. For instance, photocatalytic methods have been developed for the selective 2,2,2-trifluoroethylation of styrenes, which are benzene derivatives. nih.gov In these systems, an iridium-based photocatalyst, upon irradiation with visible light, can initiate a process that generates a trifluoroethyl radical from a suitable precursor. This radical then engages in a reaction cascade to yield the final product. nih.gov

Photo-induced reactions provide a powerful means to initiate radical cascades for the synthesis of complex molecular architectures containing the trifluoroethyl group. One such method involves the photo-induced radical cyclization of benzene-tethered 1,7-enynes. Under ultraviolet irradiation and in the presence of a Togni reagent (a source of trifluoromethyl radicals) and sodium iodide, a cascade reaction is initiated.

The process is believed to commence with the generation of a trifluoromethyl radical from the Togni reagent. This radical triggers an α,β-conjugated addition and an intramolecular 6-exo cyclization, ultimately leading to the formation of a dihydroquinolin-2(1H)-one derivative that incorporates a 3-(2,2,2-trifluoroethyl) substituent. This transformation proceeds at room temperature without the need for any metal or photoredox catalysts, forming multiple new bonds in a single operation.

Radical-Mediated Trifluoroethylation Techniques

Initiator Systems and Substrate Scope

Direct methods for the synthesis of (2,2,2-trifluoroethyl)arenes often involve the formation of the trifluoroethyl-aryl bond in a single key step. One notable approach is the transition-metal-free SN2-type trifluoromethylation of benzyl (B1604629) halides. This reaction utilizes trifluoromethyltrimethylsilane (CF3SiMe3), also known as the Ruppert-Prakash reagent, as the trifluoromethyl source. The initiator system typically consists of a fluoride (B91410) source, such as cesium fluoride (CsF), in a solvent like 1,2-dimethoxyethane (B42094) (DME). The in situ generated trifluoromethyl anion (CF3⁻) then acts as a nucleophile.

The substrate scope for this methodology is broad, encompassing a variety of benzyl halides. The reaction is tolerant of different functional groups on the aromatic ring, including alkyl, alkoxy, and even halo substituents. This allows for the synthesis of a diverse range of (2,2,2-trifluoroethyl)benzene derivatives.

Initiator SystemTrifluoromethyl SourceSubstrateProductRef.
CsF in DMECF3SiMe3Benzyl halides(2,2,2-Trifluoroethyl)arenes researchgate.net

Another direct method involves the denitrogenative hydrotrifluoromethylation of hydrazones derived from aryl aldehydes. This reaction is induced by Togni's CF3-benziodoxolone reagent in the presence of a base system, such as potassium hydroxide (B78521) (KOH) and cesium fluoride (CsF). This transformation is also tolerant of a wide array of electronically diverse functional groups and substitution patterns on the aromatic ring. researchgate.net

Indirect Synthetic Routes via Precursor Transformations

Indirect routes to this compound and its derivatives involve the modification of precursors that already contain either the aromatic ring or the trifluoroethyl moiety. These multistep sequences offer alternative pathways to the target compounds.

Nucleophilic Alkylation with Trifluoroethylating Agents

The synthesis of N-(2,2,2-trifluoroethyl)anilines, a key class of derivatives, can be achieved through several N-alkylation strategies. A practical, catalyst-free approach utilizes trifluoroacetic acid (TFA) as the trifluoroethyl source in the presence of a silane (B1218182) reducing agent, such as phenylsilane (B129415) (PhSiH3). google.comchemicalbook.com This method is notable for its operational simplicity and remarkable functional group tolerance, proceeding in conventional glassware without the stringent exclusion of air or moisture. google.comchemicalbook.com The reaction is believed to proceed through the in-situ reduction of a TFA-derived species to a reactive trifluoroacetaldehyde (B10831) equivalent, which then undergoes reductive amination. nih.gov

A mechanistically distinct approach involves the use of an iron porphyrin catalyst, such as FeTPPCl (TPP = tetraphenylporphyrin), to facilitate the N-trifluoroethylation of anilines. google.com In this system, 2,2,2-trifluoroethylamine (B1214592) hydrochloride serves as the trifluoroethylating agent in an aqueous solution. google.com The reaction demonstrates good substrate scope for both primary and secondary anilines. google.com

MethodTrifluoroethyl SourceReducing Agent / CatalystSubstrateProductRef.
Catalyst-FreeTrifluoroacetic acidPhenylsilaneSecondary AminesN-(2,2,2-trifluoroethyl)amines google.comchemicalbook.com
Iron-Catalyzed2,2,2-Trifluoroethylamine HClFeTPPCl / NaNO2 / CH3COOHPrimary & Secondary AnilinesN-(2,2,2-trifluoroethyl)anilines google.com

The synthesis of aryl 2,2,2-trifluoroethyl ethers and sulfides represents another important class of derivatives. Aryl 2,2,2-trifluoroethyl sulfides can be prepared via a copper(I)-catalyzed Goldberg-Ullmann type coupling reaction. This method employs aryl iodides as the aromatic precursor and 2,2,2-trifluoroethylthioacetate as the source of the trifluoroethylthio group. researchgate.net The reaction is typically catalyzed by copper(I) bromide in a solvent that also acts as a base, such as benzylamine. researchgate.net

For the synthesis of trifluoroethyl ethers, a common strategy involves the reaction of an alcohol with a suitable trifluoroethylating agent. While direct dehydration of 2,2,2-trifluoroethanol (B45653) is not a viable route, the Williamson ether synthesis can be adapted. google.com This involves the reaction of a metal alkoxide or phenoxide with a 2,2,2-trifluoroethyl halide or sulfonate. For instance, bis(2,2,2-trifluoroethyl) ether can be prepared by reacting a metal 2,2,2-trifluoroethylate with a 2,2,2-trifluoroethyl ester of an aromatic sulfonic acid. google.com

Reductive Amination with Trifluoroacetaldehyde Derivatives

Reductive amination provides a powerful route to N-trifluoroethylated amines. Due to the gaseous nature and high reactivity of trifluoroacetaldehyde, more stable derivatives such as trifluoroacetaldehyde ethyl hemiacetal are often employed. nih.govorganic-chemistry.org These reagents can react with primary or secondary amines in the presence of a reducing agent to form the corresponding N-(2,2,2-trifluoroethyl)amines. The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ.

A highly practical three-component reaction has been developed that combines a primary amine, an aldehyde, and trifluoroacetic acid in the presence of a silane reductant. nih.gov This process is believed to involve the in-situ formation of a trifluoroacetaldehyde equivalent from the reduction of a silyl (B83357) ester of TFA. This transient aldehyde then undergoes reductive amination with the primary amine and the other aldehyde component to generate a tertiary β-fluorinated amine. nih.gov

Carbonyl SourceAmineReducing AgentKey FeaturesRef.
Trifluoroacetaldehyde ethyl hemiacetalPrimary/Secondary Aminese.g., Sodium borohydrideUse of a stable trifluoroacetaldehyde surrogate nih.govorganic-chemistry.org
Trifluoroacetic acid (in situ reduction)Primary AminesPhenylsilaneThree-component, catalyst-free, operationally simple nih.gov

Conversion of Aldehydes and Ketones to Trifluoroethylated Arenes

A significant advancement in the synthesis of β,β,β-trifluoroethylarenes is a one-pot protocol that converts aromatic and heteroaromatic aldehydes and ketones directly to the desired products. This transformation circumvents traditional multi-step sequences that often involve the addition of a trifluoromethyl group followed by functionalization and reduction. The one-pot method proceeds via a difluoroolefination–hydrofluorination sequence. The initial step involves the conversion of the carbonyl compound to a gem-difluoroalkene, which is then hydrofluorinated to yield the final trifluoroethylated arene. This approach is characterized by its mild reaction conditions and tolerance of a wide variety of functional groups.

Wittig-Type Olefination Reactions

A prominent strategy for the synthesis of the (2,2,2-trifluoroethyl) moiety attached to a benzene ring involves a two-step sequence beginning with a Wittig-type olefination. This approach capitalizes on the reliable formation of a carbon-carbon double bond, which is subsequently reduced to the desired single bond.

The core of this method is the reaction between a benzylphosphonium ylide and in-situ generated trifluoroacetaldehyde. The benzylphosphonium ylide is typically prepared by the reaction of a benzyl halide with triphenylphosphine (B44618), followed by deprotonation with a strong base. The trifluoroacetaldehyde, a volatile and challenging reagent to handle directly, is often generated in the reaction mixture from a more stable precursor.

The reaction proceeds through the classical Wittig mechanism. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of trifluoroacetaldehyde. This initial attack leads to the formation of a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. The driving force for the reaction is the subsequent fragmentation of the oxaphosphetane to yield the desired aryl-3,3,3-trifluoropropene and the highly stable triphenylphosphine oxide. researchgate.net

The final step to obtain this compound is the hydrogenation of the carbon-carbon double bond of the aryl-3,3,3-trifluoropropene intermediate. This reduction is typically achieved using standard catalytic hydrogenation conditions, for example, with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Table 1: Key Steps in the Wittig-Type Synthesis of this compound

StepReactantsKey Intermediate/Product
1. Ylide Formation Benzyltriphenylphosphonium halide, Strong BaseBenzylphosphonium ylide
2. Olefination Benzylphosphonium ylide, TrifluoroacetaldehydeAryl-3,3,3-trifluoropropene
3. Reduction Aryl-3,3,3-trifluoropropene, H₂, Catalyst (e.g., Pd/C)This compound
Copper-Catalyzed Trifluoromethylation of Boronic Acids

An alternative approach to introduce a trifluoromethyl group, which can then be potentially converted to a trifluoroethyl group, is the copper-catalyzed trifluoromethylation of aryl boronic acids. This method offers a direct way to form an Ar-CF₃ bond.

The reaction typically involves an aryl boronic acid, a copper catalyst (e.g., CuI), a suitable ligand (such as 1,10-phenanthroline), and a trifluoromethylating agent. wikipedia.org A variety of electrophilic trifluoromethylating reagents, including Togni's reagent and Umemoto's reagent, have been successfully employed. core.ac.ukharvard.edu

The proposed mechanism for this transformation begins with a transmetalation step where the aryl group from the boronic acid is transferred to the copper(I) catalyst, forming an aryl-copper(I) intermediate. researchgate.netresearchgate.net This intermediate then reacts with the electrophilic trifluoromethylating reagent. The exact mechanism of the trifluoromethyl group transfer is still a subject of investigation but is believed to proceed without the formation of a discrete Cu(I)CF₃ species when using CF₃⁺ reagents. researchgate.net Instead, a concerted process or an oxidative addition/reductive elimination pathway involving a higher oxidation state copper species may be operative.

It is important to note that this method directly yields a trifluoromethylarene (Ar-CF₃). To obtain the target this compound, a subsequent reduction of the trifluoromethyl group would be necessary. This reduction is a challenging transformation and represents a significant limitation of this approach for the direct synthesis of trifluoroethylarenes.

Table 2: Components of Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids

ComponentExample(s)Role
Aryl Substrate Phenylboronic acidSource of the aryl group
Copper Catalyst Copper(I) iodide (CuI)Facilitates the cross-coupling
Ligand 1,10-PhenanthrolineStabilizes the copper catalyst
CF₃ Source Togni's reagent, Umemoto's reagentProvides the trifluoromethyl group
Base Potassium carbonate (K₂CO₃)Often required for the reaction

Advanced Fluorination Strategies for Benzene Rings Bearing Trifluoroethyl Groups

The introduction of additional fluorine atoms onto a benzene ring that already carries a trifluoroethyl substituent is a key strategy for modulating the physicochemical and biological properties of these molecules. Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is particularly valuable.

Late-Stage Fluorination Methodologies

Late-stage fluorination of complex molecules, including those with a trifluoroethyl group, is an active area of research. nih.gov While direct C-H fluorination is the ultimate goal, it often suffers from a lack of regioselectivity. A common strategy involves the pre-functionalization of the aromatic ring at a specific position, followed by a fluorination reaction.

One emerging approach that could be applicable is the conversion of an aryl C-H bond to a C-S bond, for example, by forming an aryl sulfonium (B1226848) salt. researchgate.netresearchgate.net These sulfonium salts can then undergo nucleophilic fluorination, including with isotopically labeled fluoride ([¹⁸F]F⁻) for applications in positron emission tomography (PET). researchgate.netresearchgate.net This two-step sequence allows for precise control over the position of the introduced fluorine atom.

Transition metal-catalyzed methods, particularly those using palladium or silver, have also been developed for the late-stage fluorination of arylboronic acids, aryl stannanes, and other pre-functionalized arenes. nih.govacs.org These methods often employ electrophilic fluorinating agents and can tolerate a wide range of functional groups. nih.gov The applicability of these methods to substrates already containing a trifluoroethyl group would depend on the specific reaction conditions and the electronic nature of the substituted ring.

Electrophilic and Nucleophilic Aromatic Fluorination

The electronic properties of the (2,2,2-trifluoroethyl) group play a crucial role in determining the feasibility and regioselectivity of further fluorination of the aromatic ring.

Electrophilic Aromatic Fluorination: The trifluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the benzene ring towards electrophilic aromatic substitution. youtube.com The deactivating nature of the trifluoroethyl group makes electrophilic fluorination more challenging compared to electron-rich aromatic systems. Furthermore, the trifluoroethyl group is a meta-director. Therefore, if an electrophilic fluorination were to occur, the fluorine atom would be directed to the meta position relative to the trifluoroethyl substituent. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org

Nucleophilic Aromatic Fluorination (SₙAr): The electron-withdrawing nature of the trifluoroethyl group makes the aromatic ring more susceptible to nucleophilic aromatic substitution. For an SₙAr reaction to occur, a good leaving group (such as a halide or a nitro group) must be present on the ring, typically in a position that is ortho or para to the activating trifluoroethyl group. The reaction proceeds via the attack of a nucleophilic fluoride source (e.g., KF, CsF) to form a resonance-stabilized Meisenheimer complex, followed by the expulsion of the leaving group. core.ac.uk The strong activation provided by the trifluoroethyl group can facilitate the displacement of leaving groups that would be unreactive on an unactivated ring.

Reactivity Profiles and Reaction Mechanisms of 2,2,2 Trifluoroethyl Benzene Systems

Electrophilic Aromatic Substitution on (2,2,2-Trifluoroethyl)benzene

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for arenes. The substituent already present on the aromatic ring significantly influences both the rate of reaction and the position of the incoming electrophile.

Deactivating Effects of the Trifluoroethyl Group

A substituent is considered deactivating if it causes the substituted benzene (B151609) ring to react more slowly than benzene itself in electrophilic aromatic substitution reactions. vanderbilt.edu The (2,2,2-Trifluoroethyl) group, -CH₂CF₃, is a deactivating group. This effect stems from the strong electron-withdrawing inductive effect (-I) of the trifluoromethyl (-CF₃) moiety.

The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the methylene (B1212753) (-CH₂-) group and, subsequently, from the benzene ring through the sigma bond network. libretexts.org This withdrawal of electron density reduces the nucleophilicity of the aromatic ring, making it less attractive to incoming electrophiles and thus slowing down the reaction rate compared to unsubstituted benzene. wikipedia.orgmasterorganicchemistry.com

The deactivating nature of a substituent can be quantified using Hammett constants (σ). Positive values indicate an electron-withdrawing, deactivating character. While the specific Hammett constant for the -CH₂CF₃ group is not as commonly cited as for other groups, it can be understood in the context of related substituents.

Table 1: Comparison of Hammett Constants for Related Substituents
Substituentσ_metaσ_paraElectronic Effect
-CH₃ (Methyl)-0.07-0.17Activating (Electron-Donating)
-H (Hydrogen)0.000.00Reference
-CH₂CF₃ (Trifluoroethyl)~+0.37~+0.35Deactivating (Electron-Withdrawing)
-CF₃ (Trifluoromethyl)+0.43+0.54Strongly Deactivating (Electron-Withdrawing)

Regioselectivity in Substituted this compound Analogs

Substituents not only affect the rate of reaction but also direct the incoming electrophile to specific positions on the ring. Deactivating groups that withdraw electrons primarily through an inductive effect, like the trifluoroethyl group, are meta-directors. libretexts.orgwikipedia.org

The directing effect is determined by the stability of the carbocation intermediate, known as the arenium ion or sigma complex, that is formed during the reaction. libretexts.org When an electrophile attacks a substituted benzene ring, three potential arenium ions can be formed, corresponding to ortho, meta, and para substitution.

For this compound, attack at the meta position is favored because the resulting arenium ion is more stable than those formed from ortho or para attack. In the resonance structures for ortho and para attack, one of the contributing structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CH₂CF₃ group. This arrangement is highly destabilized by the inductive effect of the substituent. libretexts.org In contrast, the resonance structures for the meta-substituted intermediate avoid placing the positive charge on this carbon, resulting in a lower energy, more stable intermediate. vanderbilt.edu Consequently, the transition state leading to the meta product is lower in energy, and meta-substitution is the major pathway. libretexts.org

Table 2: Regioselectivity in Electrophilic Aromatic Substitution
Substituent TypeExampleReactivityDirecting Effect
Activating-CH₃, -OHFaster than benzeneOrtho, Para
Deactivating (Inductive)-CH₂CF₃, -CF₃, -NO₂Slower than benzeneMeta
Deactivating (Halogens)-F, -Cl, -BrSlower than benzeneOrtho, Para

Mechanistic Insights into Arenium Ion Formation and Aromatization

The mechanism of electrophilic aromatic substitution on this compound follows a well-established two-step pathway. byjus.com

Formation of the Arenium Ion : The reaction begins with the attack of the electrophile (E⁺) on the π-electron system of the this compound ring. nextgurukul.inembibe.com This step is typically the slow, rate-determining step as it involves the disruption of the stable aromatic system. The attack forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. wikipedia.org In this intermediate, one carbon atom of the ring is sp³-hybridized and bonded to both the electrophile and a hydrogen atom, while the positive charge is delocalized over the other five carbon atoms through resonance. byjus.com

Aromatization : In the second, much faster step, a weak base (often the conjugate base of the acid used to generate the electrophile) removes a proton from the sp³-hybridized carbon atom. byjus.comnextgurukul.in This process, known as aromatization, restores the stable aromatic π-system and yields the final substituted product.

Nucleophilic Aromatic Substitution of Activated this compound Derivatives

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, SₙAr is facilitated by the presence of strong electron-withdrawing groups. byjus.commasterorganicchemistry.com Therefore, a this compound ring, especially with additional activating groups, can be a substrate for this type of reaction.

Role of Electron-Withdrawing Substituents

For SₙAr to occur, the aromatic ring must be "activated" towards nucleophilic attack. This activation is achieved by having one or more strong electron-withdrawing groups positioned ortho and/or para to a good leaving group (such as a halide). libretexts.orglibretexts.org

The mechanism proceeds via a two-step addition-elimination process:

Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination : The leaving group departs, restoring the aromaticity of the ring.

The presence of strong electron-withdrawing groups is critical because they stabilize the negatively charged Meisenheimer complex through resonance and/or induction. masterorganicchemistry.comlibretexts.org The (2,2,2-Trifluoroethyl) group, being electron-withdrawing, would contribute to this stabilization. However, for efficient SₙAr reactions, much stronger activating groups like nitro (-NO₂) or cyano (-CN) groups are typically required. If a this compound derivative were to also contain a nitro group ortho or para to a leaving group, the ring would be significantly activated for nucleophilic substitution.

Intramolecular Nucleophilic Aromatic Rearrangements (e.g., Smiles Rearrangement)

The Smiles rearrangement is a classic example of an intramolecular nucleophilic aromatic substitution reaction. wikipedia.orgmanchester.ac.uk In this reaction, an activated aromatic system is linked by a connecting chain to a nucleophilic functional group. The nucleophile attacks the aromatic ring intramolecularly, displacing a linking atom (X) from the ring to form a new ring system.

The general requirements for a Smiles rearrangement are:

An aromatic ring activated by at least one strong electron-withdrawing group (e.g., -NO₂) ortho or para to the reaction site. wikipedia.orgchemistry-reaction.com

A side chain containing a nucleophilic group (Y-H), such as an alcohol, amine, or thiol.

A connecting atom (X), such as an oxygen, sulfur, or sulfone group, that can act as a leaving group from the aromatic ring. wikipedia.org

Oxidation and Reduction Chemistry of the Trifluoroethyl Moiety

The (2,2,2-trifluoroethyl) group imparts unique reactivity to the benzene ring, distinct from that of a simple alkyl substituent. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the oxidation and reduction pathways of this moiety.

Selective Oxidation to Trifluoroacetic Acid Derivatives

The oxidation of alkyl side-chains on an aromatic ring is a common transformation in organic synthesis. Typically, strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid convert an alkylbenzene to benzoic acid, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.org The mechanism of this side-chain oxidation is complex but is understood to proceed through the formation of intermediate benzylic radicals. libretexts.org The presence of the aromatic ring greatly enhances the reactivity of the benzylic C-H bonds. libretexts.org

For this compound, the benzylic carbon (the carbon attached to the benzene ring) possesses two hydrogen atoms. Therefore, under strong oxidizing conditions, the expected product is benzoic acid, resulting from the cleavage of the C-C bond between the benzylic and the trifluoromethyl-bearing carbon.

Starting MaterialOxidizing AgentProduct
Alkylbenzene (with benzylic H)KMnO₄, H₂O, heatBenzoic Acid
This compoundKMnO₄, H₂O, heatBenzoic Acid (expected)

Selective oxidation of the trifluoroethyl group to a trifluoroacetic acid derivative without cleaving the side chain is not a standard transformation. The high strength of the C-F bonds and the stability of the CF₃ group make its direct oxidation challenging. The more reactive benzylic C-H bonds are the primary sites of oxidative attack.

Reduction of the Trifluoroethyl Group

The reduction of the trifluoroethyl group in this compound involves the cleavage of highly stable carbon-fluorine bonds. While the direct reduction of such groups is challenging, related transformations on trifluoromethylarenes (Ar-CF₃) provide insight into the potential reactivity. Reductive activation of C-F bonds can be achieved through methods like electrochemical reduction or the use of low-valent metals. nih.gov However, a significant challenge is preventing exhaustive defluorination to the corresponding methyl group. nih.gov

Partial reduction to generate difluoroethyl or monofluoroethyl derivatives is a more sought-after transformation. Systems utilizing catalytic amounts of palladium and copper, in conjunction with a silane (B1218182) reducing agent, have been reported for the selective defluorofunctionalization of certain activated trifluoromethylaromatic compounds. nih.gov These methods often proceed through the formation of anionic difluorobenzylic intermediates that can be trapped. nih.gov It is plausible that similar strategies could be adapted for the controlled reduction of the trifluoroethyl group in this compound, although the conditions would likely need to be carefully optimized to achieve selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. thermofisher.com Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings have become indispensable. thermofisher.comacs.org The participation of this compound in these reactions is dictated by the electronic properties of the trifluoroethyl group and whether the aromatic ring is further functionalized with a suitable leaving group (e.g., a halide).

The trifluoroethyl group (-CH₂CF₃) is strongly electron-withdrawing due to the inductive effect of the fluorine atoms. This deactivates the benzene ring towards electrophilic substitution. However, in the context of cross-coupling reactions where an aryl halide is coupled with an organometallic reagent, this electronic effect can be influential.

For a hypothetical reaction involving a halogenated derivative, such as 4-bromo-(2,2,2-trifluoroethyl)benzene, the general catalytic cycle for a Suzuki coupling would be as follows:

Oxidative Addition : The palladium(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) complex.

Transmetalation : A boronic acid derivative (in the presence of a base) transfers its organic group to the palladium center.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. umb.edu

The electron-withdrawing nature of the trifluoroethyl group would make the oxidative addition step faster compared to an electron-rich aryl halide. This can be advantageous in achieving efficient coupling.

Coupling ReactionTypical CatalystReactantsProduct Type
Suzuki-MiyauraPalladiumAryl Halide + Boronic AcidBiaryl
HeckPalladiumAryl Halide + AlkeneAryl-substituted Alkene
NegishiPalladium or NickelAryl Halide + Organozinc ReagentBiaryl or Alkyl/Alkenyl Arene
SonogashiraPalladium/CopperAryl Halide + Terminal AlkyneAryl Alkyne

While specific examples involving this compound derivatives in the literature are not abundant, the principles of cross-coupling chemistry suggest they would be viable substrates, with their reactivity influenced by the deactivating trifluoroethyl substituent.

Acid-Mediated Transformations and Carbocation Generation from Trifluoromethylated Arenes

Friedel-Crafts Type Reactions and Intramolecular Cyclizations

Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, allowing for the attachment of alkyl or acyl groups to an aromatic ring. wikipedia.org These reactions require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile (a carbocation or an acylium ion). masterorganicchemistry.com

The success of a Friedel-Crafts reaction is highly dependent on the nature of the substituents already present on the aromatic ring. Electron-donating groups activate the ring and favor the reaction, while electron-withdrawing groups deactivate the ring and hinder it. The (2,2,2-trifluoroethyl) group is a potent deactivating group due to its strong electron-withdrawing inductive effect. Consequently, this compound is significantly less reactive than benzene in Friedel-Crafts alkylation and acylation reactions. youtube.com The reaction would require harsh conditions and would likely result in low yields, with substitution favoring the meta position. youtube.com

Reactivity in Friedel-Crafts Acylation:

SubstrateRelative Reactivity
Anisole (C₆H₅OCH₃)Highly Activated
Toluene (C₆H₅CH₃)Activated
Benzene (C₆H₆)Baseline
Chlorobenzene (C₆H₅Cl)Deactivated
This compound Strongly Deactivated

Intramolecular cyclizations that proceed via a Friedel-Crafts-type mechanism would also be disfavored if the trifluoroethyl group is attached to the aromatic ring that is intended to be alkylated or acylated. The deactivation of the ring would make the intramolecular electrophilic attack difficult to achieve.

Spectroscopic and Advanced Characterization Techniques for 2,2,2 Trifluoroethyl Benzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of (2,2,2-Trifluoroethyl)benzene, offering a non-destructive window into its molecular framework. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, researchers can piece together a comprehensive picture of the compound's structure and electronic landscape.

¹⁹F NMR for Fluorine Environment Elucidation

¹⁹F NMR is particularly crucial for organofluorine compounds. For this compound, the three fluorine atoms are chemically equivalent, residing in the same electronic environment on the terminal methyl group. This equivalence results in a single resonance signal in the ¹⁹F NMR spectrum.

Research data indicates that in a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹⁹F signal for this compound appears at a chemical shift (δ) of approximately -66.0 ppm. docbrown.info This signal is observed as a triplet due to coupling with the two adjacent protons of the methylene (B1212753) (-CH₂-) group. docbrown.info The multiplicity and chemical shift provide unambiguous evidence for the -CF₃ group and its position relative to the methylene bridge.

¹H and ¹³C NMR for Structural Assignments and Electronic Effects

¹H and ¹³C NMR spectroscopy provide complementary information that, when combined with ¹⁹F NMR, allows for a complete structural assignment.

In the ¹H NMR spectrum, two main sets of signals are observed for this compound:

A complex multiplet in the aromatic region, typically between δ 7.27 and 7.32 ppm, which corresponds to the five protons on the phenyl ring. docbrown.info

A quartet signal for the two methylene protons (-CH₂-) at approximately δ 3.31 ppm. docbrown.info The splitting of this signal into a quartet is a result of coupling to the three equivalent fluorine atoms of the adjacent -CF₃ group, with a coupling constant (J) of about 10.8 Hz. docbrown.info

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical shifts of the adjacent carbons.

The carbon atom of the trifluoromethyl group (-CF₃) appears as a quartet around δ 125.9 ppm due to the large one-bond carbon-fluorine coupling (¹JCF) of approximately 275.5 Hz. docbrown.info

The methylene carbon (-CH₂-) also shows a quartet, but with a smaller two-bond carbon-fluorine coupling (²JCF) of around 29.6 Hz, appearing at a chemical shift of about δ 40.2 ppm. docbrown.info

The aromatic carbons appear in the typical region between δ 128 and 131 ppm. docbrown.info

The following table summarizes the characteristic NMR data for this compound. docbrown.info

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹⁹F -66.0Triplet (t)11.6-CF₃
¹H 7.27-7.32Multiplet (m)5H (Aromatic)
3.31Quartet (q)10.82H (-CH₂-)
¹³C 130.2, 128.7, 128.1Aromatic Carbons
125.9Quartet (q)275.5-CF₃
40.2Quartet (q)29.6-CH₂-
Data acquired in CDCl₃ solvent.

Dynamic NMR Studies for Conformational Analysis and Mechanistic Pathways

Dynamic NMR (DNMR) is a powerful technique used to study the rates of intramolecular processes that are on the NMR timescale, such as conformational changes. researchgate.net For this compound, the primary conformational flexibility arises from rotation around the C-C single bond connecting the trifluoroethyl group to the benzene (B151609) ring.

While specific DNMR studies on this compound are not extensively documented in the literature, the principles of the technique can be applied to understand its conformational behavior. At ambient temperature, the rotation around the C(aryl)-C(alkyl) bond is typically fast, resulting in time-averaged NMR signals. However, by lowering the temperature, it is possible to slow this rotation to a point where distinct signals for different conformers might be observed. unibas.it For substituted ethylbenzenes, the conformation in which the ethyl group is perpendicular to the plane of the aromatic ring is often the most stable. researchgate.net DNMR experiments could determine the energy barrier for this rotation by analyzing the changes in the NMR line shape as a function of temperature. This would provide valuable thermodynamic data on the stability of different rotational isomers (rotamers) and the mechanistic pathway of their interconversion.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to deduce its structure from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, with the molecular formula C₈H₇F₃, HRMS is used to confirm its composition.

Research has shown that the experimentally determined mass closely matches the calculated theoretical mass. docbrown.info

Ion FormulaCalculated Mass (m/z)Found Mass (m/z)
[C₈H₇F₃] 160.0500160.0502

This excellent agreement between the calculated and found values provides strong evidence for the presence of eight carbon atoms, seven hydrogen atoms, and three fluorine atoms in the molecule, confirming its identity. docbrown.info

Analysis of Fragmentation Patterns for Structural Elucidation

When a molecule of this compound is ionized in a mass spectrometer, typically by electron impact (EI), the resulting molecular ion ([M]⁺˙) can undergo fragmentation. The pattern of these fragments is a unique fingerprint that provides structural information.

The fragmentation of this compound is influenced by the stable aromatic ring and the C-C and C-F bonds of the side chain. Key fragmentation pathways are analogous to those of other alkylbenzenes, with modifications due to the trifluoromethyl group. docbrown.infowhitman.edu

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is observed at an m/z of 160, corresponding to the molecular weight of the compound.

Loss of a Methyl Group (Benzylic Cleavage): While less favorable than in ethylbenzene (B125841) due to the strong C-F bonds, cleavage of the C-C bond between the methylene and trifluoromethyl groups can occur. However, the most characteristic fragmentation in alkylbenzenes is cleavage of the bond beta to the aromatic ring. For ethylbenzene, this leads to the highly stable tropylium (B1234903) ion at m/z 91. whitman.edupearson.comyoutube.com

Formation of the Phenyl Cation ([C₆H₅]⁺): Loss of the entire trifluoroethyl group (•CH₂CF₃) would result in the phenyl cation at m/z 77. docbrown.info

Loss of HF: The presence of fluorine allows for the potential elimination of a neutral hydrogen fluoride (B91410) (HF) molecule, which would lead to a fragment ion at m/z 140.

The analysis of these characteristic fragments helps to piece together the structure of the original molecule and confirm the identity of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within the this compound molecule. These methods probe the vibrational modes of molecular bonds, providing a unique spectral fingerprint.

In the analysis of this compound, the spectra are characterized by contributions from the benzene ring, the methylene (-CH₂) bridge, and the trifluoromethyl (-CF₃) group. For benzene derivatives containing CF₃ groups, a particularly notable feature is a broad and very strong band in the IR spectrum near 1330 cm⁻¹, which is attributed to the C-CF₃ stretching mode. ias.ac.in The symmetric stretching mode of the CF₃ group is typically observed in the Raman spectra between 736 and 785 cm⁻¹. ias.ac.in

The presence of the methylene group gives rise to characteristic stretching and bending vibrations. C-H skew-symmetric and symmetric stretching modes are expected around 3245 cm⁻¹ and 3049 cm⁻¹, respectively. oatext.com Methylene scissoring, twisting, and rocking vibrations are also identifiable in the mid-to-low frequency regions of the spectra. oatext.com

The benzene ring itself contributes a series of characteristic bands. C-H stretching vibrations from the aromatic ring typically appear in the 3250–3500 cm⁻¹ range. oatext.com Aromatic C-C stretching modes are observed as strong Raman bands, such as one around 1259 cm⁻¹. oatext.com The substitution pattern on the benzene ring also influences the spectra, particularly in the "fingerprint" region below 1500 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Primary Detection Method
Aromatic C-HStretching3000 - 3100IR, Raman
Methylene (-CH₂)Asymmetric/Symmetric Stretching2925 - 2850IR, Raman
Aromatic C=CStretching1450 - 1600IR, Raman
C-CF₃Stretching~1330IR (Strong)
C-FStretching1100 - 1250IR
CF₃Symmetric Stretching730 - 790Raman

Electronic Spectroscopy (UV-Vis) for Aromatic System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, primarily those associated with the π-electron system of the benzene ring. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For this compound, the key chromophore is the benzene ring.

Substituted benzenes typically exhibit two primary absorption bands originating from π → π* transitions. The intense E-band appears at shorter wavelengths (below 200 nm), while the B-band, characterized by fine vibrational structure, appears at longer wavelengths (around 255 nm). The introduction of the (2,2,2-trifluoroethyl) substituent influences the position and intensity of these bands. The trifluoromethyl group is strongly electron-withdrawing, which can affect the energy levels of the aromatic π-system. This can lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzene. In some complex molecules containing trifluoromethyl groups, UV-Vis spectra are used to analyze intramolecular charge transfer (ICT), which is reflected in the solvatochromic behavior of the absorption bands. mdpi.comrsc.org

Table 2: Expected UV-Vis Absorption Bands for this compound
Transition TypeTypical BandApproximate λmax (nm)Description
π → πE-band< 200High-intensity band associated with the benzene ring.
π → πB-band~255 - 265Lower-intensity band, characteristic of the benzene ring, may show fine structure.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Furthermore, X-ray diffraction analysis reveals the nature of intermolecular interactions that govern the crystal packing. For fluorinated aromatic compounds, these interactions can be diverse. In the crystal structure of a derivative of this compound, short intramolecular C-H···F contacts were observed. nih.gov In related fluorinated molecules, intermolecular C-H···O hydrogen bonds and slipped π–π stacking interactions are common. researchgate.net The π–π stacking can involve perpendicular interplanar distances of around 3.55 Å and centroid-centroid distances of approximately 3.85 Å. researchgate.net The interactions in solid benzene itself involve H-atoms of one molecule linking to the center of the aromatic ring of a neighbor. tudelft.nl A crystallographic study of this compound would likely reveal a combination of weak hydrogen bonds (such as C-H···F) and dispersive forces, including potential π-π stacking, which collectively determine the solid-state architecture.

Table 3: Potential Intermolecular Interactions in Solid this compound
Interaction TypeDescriptionTypical Distance (Å)
C-H···F Hydrogen BondsWeak hydrogen bonds involving the fluorine atoms and hydrogen atoms from the methylene or aromatic groups.Variable
π-π StackingAttractive, noncovalent interactions between aromatic rings.~3.5 - 3.9 (centroid-centroid)
C-H···π InteractionsInteraction of a C-H bond with the π-electron cloud of the benzene ring.Variable

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely employed.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. The compound is vaporized and passed through a column, with separation based on its boiling point and interactions with the stationary phase. For this compound, a standard non-polar column (like polydimethylsiloxane (B3030410) OV-101) is effective, with a reported Kovats Retention Index of 812. nih.govresearchgate.net Detection is typically achieved using a flame ionization detector (FID) or a mass spectrometer (MS), the latter providing structural information through fragmentation patterns. nih.gov The presence of the trifluoroethyl group also makes it amenable to analysis by GC with an electron capture detector (ECD), which is highly sensitive to halogenated compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical purity checks and preparative purification. For compounds like this compound and its derivatives, reverse-phase HPLC is the most common method. This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. A typical mobile phase would be a gradient mixture of acetonitrile (B52724) and water, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. Purity levels greater than 95% are routinely confirmed using this method for related fluorinated compounds. sigmaaldrich.com

Table 4: Chromatographic Methods for this compound Analysis
TechniqueStationary PhaseMobile Phase / ConditionsDetectorApplication
Gas Chromatography (GC)Non-polar (e.g., OV-101)Inert carrier gas (e.g., He, N₂)FID, MS, ECDPurity assessment, identification, retention index determination.
High-Performance Liquid Chromatography (HPLC)Reverse-Phase (e.g., C18)Acetonitrile/Water gradient (often with 0.1% TFA)UVPurity assessment, preparative purification.

Computational and Theoretical Studies on 2,2,2 Trifluoroethyl Benzene Chemistry

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn governs its stability, geometry, and reactivity. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods are used to determine a wide range of molecular and electronic properties of (2,2,2-Trifluoroethyl)benzene. By calculating the electron density, DFT can predict optimized molecular geometries, vibrational frequencies, and thermochemical properties.

For a molecule like this compound, DFT calculations can elucidate the influence of the electron-withdrawing trifluoroethyl group on the aromatic ring. This includes determining bond lengths, bond angles, and dihedral angles. Furthermore, DFT is employed to calculate electronic properties such as dipole moments, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.

Table 1: Calculated Molecular Properties of this compound using DFT

PropertyCalculated Value
Dipole Moment2.5 D
HOMO Energy-7.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap6.4 eV

Note: The data in this table is representative and based on typical values for similar fluorinated aromatic compounds, as direct computational studies on this compound are not widely available.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for energetics.

While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for calculations where high accuracy is paramount. For this compound, high-level ab initio calculations can provide precise predictions of heats of formation, reaction energies, and activation barriers for chemical reactions. These calculations are essential for constructing accurate potential energy surfaces and for understanding reaction mechanisms in detail.

Molecular Dynamics Simulations for Conformational Analysis

The trifluoroethyl group in this compound can rotate around the C-C bond connecting it to the benzene (B151609) ring, leading to different spatial arrangements or conformations. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of molecules by simulating the atomic motions over time.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this involves modeling its participation in reactions such as electrophilic aromatic substitution. Theoretical calculations can map out the entire reaction pathway, from reactants to products, identifying key intermediates and transition states.

The characterization of transition states is a critical aspect of reaction mechanism modeling. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This allows for the prediction of reaction rates and an understanding of the factors that control the reaction's feasibility. For instance, in an electrophilic attack on the benzene ring of this compound, computational modeling can determine the relative energies of the transition states for attack at the ortho, meta, and para positions, thereby predicting the regioselectivity of the reaction.

Prediction of Reactivity and Selectivity via Computational Descriptors

Computational descriptors are numerical values derived from theoretical calculations that can be used to predict the reactivity and selectivity of a molecule. These descriptors provide a quantitative measure of various electronic and structural properties that influence chemical behavior.

An electrostatic potential (ESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a guide to the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an ESP map, regions of negative potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue, indicating a deficiency of electron density.

For this compound, the ESP map can predict the sites most susceptible to electrophilic attack. The electron-withdrawing nature of the trifluoromethyl group in the trifluoroethyl substituent is expected to reduce the electron density of the aromatic ring compared to benzene or toluene. The ESP map would visually demonstrate this deactivation. It would also show the distribution of the remaining electron density, helping to predict whether an incoming electrophile would preferentially attack the ortho, meta, or para positions. Studies on the closely related (trifluoromethyl)benzene show a significant reduction in the negative electrostatic potential of the aromatic ring, making it less reactive towards electrophiles than toluene. study.com

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgepfl.ch The HOMO is the outermost orbital containing electrons and is considered nucleophilic, or electron-donating, while the LUMO is the innermost orbital without electrons and is considered electrophilic, or electron-accepting. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. wikipedia.orgchemrxiv.org A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgschrodinger.com

In the context of this compound, FMO theory provides insights into its reactivity profile. The presence of the strongly electron-withdrawing 2,2,2-trifluoroethyl group (-CH₂CF₃) significantly influences the electronic properties of the benzene ring. This group exerts a powerful negative inductive effect (-I), pulling electron density away from the aromatic system. This has a direct impact on the energy levels of the frontier orbitals.

Computational studies on similar fluorinated aromatic compounds show that such electron-withdrawing substituents lower the energy of both the HOMO and LUMO levels compared to unsubstituted benzene. researchgate.net The lowering of the LUMO energy makes the aromatic ring more susceptible to nucleophilic attack, as it becomes a better electron acceptor. Conversely, the stabilization and lowering of the HOMO energy make the molecule less susceptible to electrophilic attack, as its electrons are held more tightly and are less available for donation. wuxibiology.com

The specific energies of the HOMO, LUMO, and the resulting energy gap for this compound can be precisely calculated using computational methods like Density Functional Theory (DFT). chemrxiv.org These calculated values are crucial for predicting the molecule's behavior in various chemical reactions, including pericyclic reactions and Lewis acid-base interactions. wikipedia.orglibretexts.org For instance, in a reaction with an electron-rich species (a nucleophile), the primary interaction would be between the nucleophile's HOMO and the LUMO of the this compound's aromatic ring. ucsb.edu

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are built upon molecular descriptors that quantify various electronic, steric, and hydrophobic features of a molecule. For this compound, QSAR and QSPR studies are instrumental in predicting its behavior and interactions in chemical and biological systems.

Correlation of Fluorine Substitution with Electronic and Steric Effects

The substitution of hydrogen atoms with fluorine in the ethyl group of this compound introduces profound electronic and steric changes that are quantifiable through QSAR/QSPR descriptors.

Electronic Effects: The primary electronic influence of the trifluoroethyl group is its strong electron-withdrawing nature, which is a consequence of the high electronegativity of the fluorine atoms. nih.gov This is primarily an inductive effect (-I). The Hammett equation is a widely used tool in physical organic chemistry to quantify the electronic effect of substituents on an aromatic ring. wikipedia.org The Hammett substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a substituent. While the specific Hammett constant for the -CH₂CF₃ group is not as commonly tabulated as for -CF₃, the values for the trifluoromethyl group serve as a very close approximation due to the insulating effect of the methylene (B1212753) (-CH₂-) bridge being minimal. The trifluoromethyl group has positive σ values, indicating a strong electron-withdrawing character through both inductive and resonance effects. wikipedia.orgmdpi.com

Substituentσmetaσpara
-CH₃ (Methyl)-0.07-0.17
-H (Hydrogen)0.000.00
-Cl (Chloro)0.370.23
-CF₃ (Trifluoromethyl)0.430.54
-NO₂ (Nitro)0.710.78

Data sourced from various chemistry resources. wikipedia.orgviu.castenutz.eu

Steric Effects: The trifluoroethyl group is significantly bulkier than a hydrogen atom or a methyl group. In QSAR/QSPR studies, steric effects are often quantified using parameters like the Taft steric parameter (Es) or molar refractivity. The introduction of the -CH₂CF₃ group can influence molecular conformation and hinder the approach of reactants to nearby sites on the benzene ring. acs.org This steric hindrance can affect reaction rates and binding affinities to biological targets.

Prediction of Lipophilicity and its Influence on Molecular Interactions

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property in drug discovery and environmental science. mdpi.com It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (logP). The introduction of fluorine atoms generally increases a molecule's lipophilicity. nih.govsciprofiles.com

Computational methods and QSPR models are routinely used to predict logP values, especially in the early stages of research. mdpi.com For this compound, the replacement of three hydrogen atoms in an ethyl group with highly hydrophobic fluorine atoms is expected to result in a significantly higher logP value compared to ethylbenzene (B125841). This increased lipophilicity has a direct bearing on the molecule's interactions.

Influence on Molecular Interactions:

Biological Systems: Higher lipophilicity often enhances the ability of a molecule to cross biological membranes, such as the blood-brain barrier. It can also lead to stronger binding with hydrophobic pockets of proteins and receptors. mdpi.com

Environmental Fate: In an environmental context, higher lipophilicity can lead to increased bioaccumulation in fatty tissues of organisms and stronger adsorption to soil organic matter.

Solubility: An increase in lipophilicity typically corresponds to a decrease in aqueous solubility, a crucial factor for many applications. nih.gov

The interplay between the electronic effects of the trifluoroethyl group and its lipophilicity governs the non-covalent interactions it can form, such as hydrophobic interactions and specific interactions involving the fluorine atoms (e.g., C-F···H bonds). researchgate.net

PropertyEffect of the -(CH₂)CF₃ GroupConsequence for Molecular Interactions
Electron Density on RingDecreased (Strong -I Effect)Favors interactions with nucleophiles/electron-rich systems.
Lipophilicity (logP)IncreasedEnhances hydrophobic interactions and membrane permeability.
Aqueous SolubilityDecreasedReduces availability in aqueous media.
Steric BulkIncreased (vs. -H, -CH₃)Can hinder binding at sterically crowded sites.

Research Applications in Advanced Chemical Sciences

Applications in Materials Chemistry and Polymer Science

The introduction of fluorine atoms into organic molecules can dramatically alter their properties, often leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. (2,2,2-Trifluoroethyl)benzene serves as a valuable precursor and building block in the creation of advanced materials with tailored functionalities.

Development of Fluorinated Polymers with Tailored Properties

While direct polymerization of a vinyl-substituted this compound (trifluoroethylstyrene) is a potential route to novel fluorinated polymers, much of the current research has focused on the use of related trifluoroethyl-containing monomers. For instance, 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA) is a widely studied monomer that imparts desirable properties to polymers. Copolymers of TFEMA with other monomers, such as n-butyl acrylate, have been synthesized via free radical polymerization. These polymers exhibit interesting properties for applications such as self-healable materials.

The synthesis of fluorinated bottlebrush polymers based on poly(2,2,2-trifluoroethyl methacrylate) has also been reported. These polymers, with their unique architecture of long side-chains on a linear backbone, display enhanced hydrophobicity compared to their linear counterparts, making them promising for applications in coatings and surface modifications. Although not directly derived from this compound, these studies highlight the significant interest in incorporating the trifluoroethyl moiety into polymer structures to achieve specific performance characteristics. Research into the polymerization of trifluoroethylstyrene and its derivatives could lead to a new class of fluorinated polymers with a unique combination of aromatic and fluorinated aliphatic properties.

Utilization in Liquid Crystals and Specialty Coatings

The incorporation of fluorine atoms is a well-established strategy in the design of liquid crystal (LC) materials to modulate properties such as dielectric anisotropy, viscosity, and mesophase behavior. While direct evidence of the use of this compound in commercially available liquid crystals is not widespread, the synthesis of laterally fluorinated azo/ester derivatives for liquid crystal applications has been investigated. The introduction of fluorine can significantly influence the mesomorphic properties of these compounds. The trifluoromethyl group, in particular, has been incorporated into chiral dopants for ferroelectric liquid crystal mixtures. Given these trends, the (2,2,2-trifluoroethyl)phenyl moiety represents a promising structural motif for the design of new liquid crystalline materials with tailored electro-optical properties.

In the realm of specialty coatings, fluorinated polymers are highly valued for their low surface energy, chemical inertness, and weather resistance. Copolymers containing fluorinated styrenes have been developed as antibiofouling coatings, demonstrating that an increased content of the fluorinated monomer leads to lower protein adsorption. Polymers derived from monomers like 2,2,2-trifluoroethyl methacrylate are also used in the formulation of fluorine-containing resin coatings. Although specific applications of coatings derived directly from this compound are not extensively documented, the properties of the trifluoroethyl group make it a strong candidate for future developments in this area.

Precursors for Functionalized Materials

This compound and its derivatives serve as important precursors for a variety of functionalized materials. The synthesis of various substituted this compound compounds has been reported, opening avenues for their use in creating more complex functional materials. These derivatives can be further modified to introduce other functional groups, leading to materials with specific properties for applications in electronics, optics, and biosciences. The development of methods for the regioselective functionalization of the benzene (B151609) ring in this compound is crucial for its utility as a precursor. For example, Friedel-Crafts reactions can be employed to introduce various substituents, although the presence of the electron-withdrawing trifluoroethyl group can influence the reactivity and selectivity of these reactions.

Role as Intermediates and Reagents in Fine Chemical Synthesis

The unique electronic properties conferred by the trifluoroethyl group make this compound and its derivatives valuable intermediates and reagents in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals.

Building Blocks for Complex Organic Molecules

This compound is a useful building block for the synthesis of more complex organic molecules. The presence of the trifluoroethyl group can significantly impact the biological activity of a molecule, often enhancing properties such as metabolic stability and binding affinity. Its derivatives are utilized in the construction of various heterocyclic and carbocyclic frameworks. For instance, substituted (2,2,2-trifluoroethyl)benzenes can be key starting materials in multi-step synthetic sequences leading to pharmacologically active compounds. The synthesis of various derivatives, such as those with additional substituents on the phenyl ring, has been documented, providing a toolbox for medicinal chemists. The trifluoroethyl moiety is recognized as a bioisostere for ethyl or ethoxy groups, and its incorporation can lead to improved pharmacokinetic profiles of drug candidates.

Reagents for Selective Fluorination and Trifluoroethylation

Introducing trifluoroethyl groups into organic molecules is a key strategy in medicinal and agricultural chemistry. While this compound itself is not typically used as a direct trifluoroethylating agent, its derivatives can be. For example, 2,2,2-trifluoroethyl trifluoromethanesulfonate, which can be synthesized from 2,2,2-trifluoroethanol (B45653) (a precursor to this compound), is a known reagent for trifluoroethylation.

More directly, gold-catalyzed C-H alkylation of unactivated arenes has been demonstrated using 2,2,2-trifluoroethyl α-aryl-α-diazoesters, showcasing a method for introducing a trifluoroethyl-containing fragment onto an aromatic ring. This highlights the role of the trifluoroethyl group in directing and facilitating specific chemical transformations.

Regarding selective fluorination, the benzene ring of this compound can be a substrate for fluorination reactions. The electron-withdrawing nature of the trifluoroethyl group can influence the regioselectivity of electrophilic fluorination reactions on the aromatic ring. Transition metal-catalyzed C-H functionalization reactions directed by fluorine substituents are a growing area of research, and the principles could be applied to the selective functionalization of fluorinated derivatives of this compound.

Contributions to Agrochemical Research and Development

The introduction of fluorine-containing functional groups, such as the trifluoroethyl group present in this compound, has become a significant strategy in the development of modern agrochemicals. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and biological characteristics, leading to enhanced efficacy, stability, and targeted action.

Impact of Trifluoroethyl Group on Environmental Persistence

The trifluoroethyl group, and more broadly the trifluoromethyl (-CF3) moiety it contains, has a substantial impact on the environmental persistence of agrochemicals. The high strength of the carbon-fluorine bond contributes to the increased molecular stability of these compounds. This stability can lead to longer half-lives in soil and aquatic environments. For instance, some fluorinated pesticides have been observed to have soil half-lives exceeding a year, indicating a potential for long-term environmental presence. acs.org

The persistence of these compounds is a double-edged sword. On one hand, it can provide prolonged protection against pests. On the other hand, it raises concerns about accumulation in the environment and potential impacts on non-target organisms. nih.gov The degradation of fluorinated agrochemicals can also lead to the formation of persistent metabolites, which may have their own toxicological profiles. acs.org

The environmental fate of agrochemicals containing the trifluoroethyl group is a critical area of ongoing research. Understanding the mechanisms and pathways of their degradation is essential for assessing their long-term environmental risk and ensuring their sustainable use in agriculture. nih.gov

Modulation of Bioavailability and Efficacy in Agrochemical Scaffolds

The trifluoroethyl group can significantly modulate the bioavailability and efficacy of agrochemicals. Fluorination can alter key physicochemical properties such as lipophilicity, which in turn affects how a compound is absorbed, translocated, and metabolized by plants and pests. nih.gov The introduction of a trifluoroacetyl group, for example, has been shown to increase solubility and hydrophobicity. researchgate.net

The trifluoromethyl group is a common feature in many modern pesticides, with a significant percentage of fluorinated agrochemicals containing this moiety. researchgate.net Its ability to enhance binding to target proteins and cross cell membranes contributes to the increased efficacy of these compounds. nih.gov The development of carrier-mediated "propesticides," where a non-systemic agrochemical is conjugated with a nutrient, is an innovative strategy being explored to further enhance targeted delivery and bioavailability. nih.gov

Application in Redox Energy Storage Systems

The unique electrochemical properties of fluorinated organic compounds have led to their investigation in advanced energy storage technologies, particularly in the development of non-aqueous redox flow batteries. The electron-withdrawing nature of the trifluoroethyl group can be harnessed to modify the redox potentials and improve the stability of active materials in these systems.

Design of Fluorinated Redoxmers for Non-Aqueous Batteries

Fluorinated molecules, including derivatives of this compound, are being explored as "redoxmers" in non-aqueous batteries. Redoxmers are electrochemically active molecules that can be dissolved in an electrolyte to store and release energy. The introduction of fluorine atoms can enhance the solubility and stability of these molecules in the organic solvents typically used in non-aqueous systems.

The design of these fluorinated redoxmers focuses on tuning their electrochemical properties to achieve high cell voltages and energy densities. The strong electron-withdrawing effect of the trifluoroethyl group can positively shift the redox potential of the molecule, which is a desirable characteristic for catholyte materials in high-voltage batteries.

Electrochemical Performance and Stability Enhancements through Fluorination

Fluorination has been shown to significantly enhance the electrochemical performance and stability of redoxmers. The presence of the trifluoroethyl group can improve the cycling stability of the redox-active species by preventing unwanted side reactions and degradation. This leads to longer battery life and better retention of energy storage capacity over time.

The improved stability is attributed to the robustness of the carbon-fluorine bond and the ability of the fluorine atoms to shield the electroactive core of the molecule from nucleophilic attack. Research in this area is focused on systematically studying the relationship between the degree and position of fluorination and the resulting electrochemical properties to design next-generation, high-performance redox flow batteries.

Scaffolds in Medicinal Chemistry Research and Drug Design Principles

The this compound scaffold and related fluorinated structures are valuable tools in medicinal chemistry and drug design. The incorporation of fluorine can dramatically alter the metabolic stability, binding affinity, and bioavailability of drug candidates.

The trifluoroethyl group can act as a lipophilic hydrogen bond donor, influencing how a drug molecule interacts with its biological target. It can also block metabolic pathways, leading to a longer duration of action in the body. The introduction of fluorine can also modulate the pKa of nearby functional groups, which can be crucial for optimizing a drug's absorption and distribution.

The use of fluorinated building blocks, such as those derived from this compound, allows medicinal chemists to systematically explore the effects of fluorination on a lead compound's properties. This approach has been successfully applied in the development of drugs across various therapeutic areas. The synthesis of trifluoroethylated benzofurans, for instance, highlights the utility of incorporating this moiety into biologically relevant heterocyclic structures. researchgate.net

Influence of Fluorine on Molecular Recognition and Binding Affinities

The presence of fluorine atoms, particularly in a trifluoromethyl group as part of the this compound structure, can significantly modulate molecular recognition and binding affinities. The high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its interactions with biological targets. mdpi.com

In the context of drug design, the strategic placement of a this compound group can lead to enhanced binding selectivity. nih.gov The unique electronic nature of fluorinated aromatic compounds, such as those containing a trifluoromethyl group, can lead to selective recognition of electron-rich aromatic systems. mdpi.com This has been observed in studies of drug-receptor interactions where the fluorinated moiety contributes to a more favorable binding profile. For example, the trifluoromethyl-2-pyridyl moiety in the anti-HIV drug Tipranavir is involved in multiple interactions at the enzyme's active site. mdpi.com

Parameter Influence of this compound Moiety
Binding Affinity Can be enhanced through favorable non-covalent interactions.
Molecular Recognition The electronic properties of the trifluoromethyl group can lead to selective binding.
Binding Selectivity Strategic placement can improve selectivity for the target receptor.

Modification of Metabolic Stability and Pharmacokinetic Properties (excluding clinical trials)

A key application of incorporating the this compound group in drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as the cytochrome P450 family. nih.gov This increased stability can lead to a longer half-life of the drug in the body, potentially reducing the required dose and frequency of administration.

The introduction of a trifluoromethyl group can also significantly impact a compound's lipophilicity, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can improve a drug's ability to cross biological membranes, which can be advantageous for reaching its target. hovione.commdpi.com However, the balance of lipophilicity is crucial, as excessive lipophilicity can lead to poor solubility and other undesirable pharmacokinetic properties.

Studies on various compounds have demonstrated that the inclusion of a trifluoromethyl group can lead to improved pharmacokinetic profiles. For instance, in the development of CDC42 inhibitors, the insertion of a trifluoromethyl group in certain analogues resulted in excellent kinetic solubility. nih.gov Similarly, the trifluoromethyl and trifluorophenyl groups in the migraine drug Ubrogepant enhance metabolic stability, improve lipophilicity, and contribute to better oral bioavailability and blood-brain barrier permeability. nih.gov

Pharmacokinetic Property Effect of this compound Moiety
Metabolic Stability Increased due to the strength of the C-F bond. nih.gov
Lipophilicity Generally increased, which can enhance membrane permeability. hovione.com
Oral Bioavailability Can be improved by enhancing metabolic stability and lipophilicity. nih.gov
Half-life Often extended due to reduced metabolic degradation. nih.gov

Exploration of Enzyme Inhibition Mechanisms at a Molecular Level

The this compound moiety, and specifically the trifluoromethyl group, plays a crucial role in the design of enzyme inhibitors. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic character of an adjacent functional group, such as a ketone, making it a more potent electrophile. nih.gov

This principle is exploited in the design of trifluoromethyl ketones (TFMKs) as inhibitors of serine and cysteine proteases. The carbonyl carbon of a TFMK is highly susceptible to nucleophilic attack by the hydroxyl or thiol group in the active site of these enzymes, leading to the formation of a stable hemiketal or hemithioketal adduct. nih.gov This covalent modification effectively inactivates the enzyme. Such inhibitors often exhibit competitive, slow, tight-binding inhibition. nih.gov

The study of enzyme inhibition by compounds containing the this compound group provides valuable insights into enzyme mechanisms. For example, the development of TFMK inhibitors for the SARS-CoV 3CL protease has advanced the understanding of the interactions between this cysteine protease and electrophilic compounds. nih.gov The inhibition of topoisomerase II by metabolites of benzene, some of which are phenolic compounds, highlights how enzymatic bioactivation can lead to the formation of potent inhibitors. nih.gov

Different types of enzyme inhibition can be observed, including:

Competitive Inhibition: The inhibitor binds to the active site, preventing the substrate from binding. libretexts.org

Noncompetitive Inhibition: The inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its activity. libretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. libretexts.org

Irreversible Inhibition: The inhibitor forms a covalent bond with the enzyme, permanently inactivating it. libretexts.org

Antimicrobial Mechanism Studies via Membrane Disruption

While direct studies on this compound's antimicrobial properties via membrane disruption are not extensively detailed, the principles of fluorination in antimicrobial compounds offer relevant insights. Fluorinated compounds are being investigated for their potential to enhance the efficacy of antimicrobial agents. researchgate.net

The general mechanism of many antimicrobial peptides (AMPs) involves the disruption of the bacterial cell membrane, leading to cell lysis and death. nih.gov These peptides are typically cationic and amphipathic, allowing them to selectively target and interact with the anionic components of bacterial membranes. ucl.ac.uk The interaction can lead to the formation of pores or channels, or a more general destabilization of the membrane structure. nih.govrsc.org

Fluorination can enhance the lipophilicity of a molecule, which can facilitate its insertion into the lipid bilayer of bacterial membranes. researchgate.net A study on a fluorinated antimicrobial peptoid showed greater activity in inserting into model bacterial membranes compared to its non-fluorinated analog. researchgate.net This suggests that the incorporation of fluorine, such as in a this compound group, could be a strategy to improve the membrane-disrupting capabilities of antimicrobial agents.

Future Perspectives and Emerging Research Frontiers

Development of Sustainable and Green Synthetic Methodologies

The synthesis of fluorinated organic compounds, including (2,2,2-Trifluoroethyl)benzene, is undergoing a transformation guided by the principles of green chemistry. jddhs.comwiley.com The goal is to develop processes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and conserving energy. jddhs.comrsc.org

Future research will likely focus on several key areas:

Alternative Solvents: A shift away from traditional volatile and often toxic organic solvents is a primary objective. nih.gov Research is exploring the use of greener alternatives such as water, bio-based solvents, ionic liquids, and supercritical carbon dioxide (scCO₂). jddhs.comnih.gov These solvents can reduce volatile organic compound (VOC) emissions and, in some cases, offer unique reactivity and easier product separation. nih.gov

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. jddhs.com This involves moving away from stoichiometric reagents towards catalytic systems that generate minimal byproducts. rsc.org

Energy Efficiency: Efforts are being made to design reactions that proceed under milder conditions, reducing the energy consumption associated with high temperatures and pressures. wiley.com Techniques such as microwave-assisted synthesis and continuous flow chemistry are being investigated as methods to improve energy efficiency and reaction times. jddhs.comnih.gov

Renewable Feedstocks: A long-term goal is to develop synthetic routes that utilize renewable raw materials instead of petrochemical sources, aligning with a more sustainable chemical industry. jddhs.com

Advancements in Catalytic Systems for Precise Functionalization

The ability to selectively modify the this compound scaffold is crucial for creating new molecules with desired properties. Modern catalysis is providing increasingly powerful tools to achieve this with high precision, focusing on regioselectivity (controlling the position of functionalization) and stereoselectivity (controlling the 3D arrangement of atoms). ethz.chnih.gov

Key areas of advancement include:

C-H Bond Functionalization: This strategy involves the direct conversion of a carbon-hydrogen (C-H) bond into a new carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized starting materials. ethz.chsci-hub.st This approach is more atom-economical and can significantly shorten synthetic routes. mdpi.com Transition metals like ruthenium, rhodium, and gold have been instrumental in developing catalysts for these transformations. sci-hub.stmdpi.comnih.govnih.gov For instance, gold-catalyzed C(sp²)-H alkylation of unactivated arenes has been reported using 2,2,2-trifluoroethyl α-aryl-α-diazoesters, where the trifluoroethyl group plays a key role in achieving high chemo- and regioselectivity. sci-hub.stnih.gov

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable strategy. mdpi.comresearchgate.net Photoredox catalysis enables the formation of radical intermediates under exceptionally mild conditions, which can then be used for trifluoromethylation and other fluoroalkylation reactions. mdpi.comnih.govnih.gov This technique has been successfully applied to a variety of aromatic and heteroaromatic compounds, expanding the toolbox for creating complex fluorinated molecules. mdpi.comnih.gov

Asymmetric Catalysis: For applications in medicine and materials science, controlling the chirality of molecules is often essential. Research is focused on developing chiral catalysts that can introduce the trifluoroethyl group or functionalize the molecule enantioselectively. researchgate.net Cooperative catalysis, combining a gold catalyst with a chiral phosphoric acid, for example, has been shown to achieve asymmetric para-C-H functionalization of benzene (B151609) derivatives. researchgate.net

Table 1: Comparison of Modern Catalytic Strategies for Functionalization

Catalytic Strategy Key Features Metals/Catalysts Used Advantages
C-H Functionalization Direct conversion of C-H bonds to C-C or C-X bonds. ethz.chsci-hub.st Gold, Rhodium, Ruthenium. mdpi.comnih.govnih.gov High atom economy, shorter synthetic routes. mdpi.com
Photoredox Catalysis Uses visible light to initiate reactions via radical intermediates. mdpi.comresearchgate.net Ruthenium, Iridium complexes, Organic dyes. mdpi.comnih.gov Mild reaction conditions, green energy source. researchgate.net
Asymmetric Catalysis Creates specific stereoisomers of a chiral product. researchgate.net Chiral ligands with transition metals (e.g., Rhodium, Gold). nih.govresearchgate.net Access to enantiomerically pure compounds for biological applications. researchgate.net

Exploration of Novel Applications in Emerging Technologies

The distinct properties conferred by the trifluoroethyl group—such as increased thermal stability, metabolic resistance, and unique electronic characteristics—make this compound derivatives attractive candidates for advanced materials and technologies. man.ac.ukmdpi.com

Emerging application areas include:

Advanced Polymers and Materials: Fluorine-containing polymers are known for their durability, chemical resistance, and special surface properties (e.g., hydrophobicity). man.ac.uk Derivatives of this compound can serve as monomers or building blocks for new functional polymers with tailored properties for use in recyclable materials, coatings, and membranes. man.ac.uk

Electronics and Optoelectronics: The introduction of fluorine atoms into organic conjugated materials can significantly alter their electronic properties. rsc.org Specifically, it can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation in devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). rsc.org The C-H···F interactions can also influence the solid-state packing of molecules, potentially enhancing charge carrier mobility. rsc.org

Functional Fluids: The high stability and specific physical properties of fluorinated compounds make them suitable for use as functional fluids. Room-temperature ionic liquids based on fluorinated structures are being investigated for applications as electrolytes in batteries, specialized solvents, and in gas transport systems. man.ac.uk

Interdisciplinary Research Integrating this compound Chemistry with Other Fields

The future of this compound chemistry lies in its integration with other scientific domains, where its unique properties can be leveraged to solve complex problems.

Medicinal Chemistry and Drug Design: This is arguably the most significant area of interdisciplinary application. The trifluoromethyl group (CF₃), and by extension the trifluoroethyl group (CH₂CF₃), is a highly valued substituent in drug design. researchgate.netnih.gov Its inclusion in a drug candidate can enhance key properties such as:

Metabolic Stability: The strength of the C-F bond makes the group resistant to metabolic breakdown by enzymes in the body, which can increase the drug's half-life. mdpi.com

Lipophilicity: The group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes and be absorbed by the body. mdpi.comresearchgate.net

Binding Affinity: The high electronegativity of the fluorine atoms can alter the electronic profile of the molecule, leading to stronger and more selective interactions with its biological target. mdpi.com Derivatives are being explored for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds. researchgate.net

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluoroalkyl groups into pesticides and herbicides can improve their potency, stability, and biological uptake. researchgate.net

Biocatalysis and Biotechnology: The use of enzymes and microorganisms to perform chemical transformations offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Future research may focus on discovering or engineering enzymes that can synthesize or modify this compound and its derivatives, combining the precision of biology with the unique properties of fluorinated compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2,2,2-Trifluoroethyl)benzene and its brominated derivatives?

  • Methodology : Brominated intermediates (e.g., 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, CAS 163975-05-1) are synthesized via electrophilic substitution or coupling reactions. For example, bromination of ethylbenzene derivatives followed by fluorination using trifluoromethylation agents like Ruppert-Prakash reagents. Deuterated analogs (e.g., benzene-d5 derivatives) can be prepared via isotopic exchange for mechanistic studies .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for structural confirmation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>99%). Mass spectrometry provides molecular weight validation. X-ray crystallography resolves stereoelectronic effects in crystalline derivatives .

Q. How do the physicochemical properties of the trifluoroethyl group influence reaction design?

  • Methodology : The strong electron-withdrawing effect of the -CF₃ group reduces electron density in the benzene ring, directing electrophilic substitution to para/meta positions. Boiling points (e.g., 220–221°C for brominated analogs) and solubility in polar aprotic solvents (e.g., DMF) guide solvent selection in coupling reactions .

Advanced Research Questions

Q. What role does the trifluoroethyl group play in modulating enzyme-inhibitor interactions?

  • Methodology : In carbonic anhydrase inhibition studies (e.g., 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid), the -CF₃ group enhances binding via hydrophobic interactions and fluorine-mediated hydrogen bonding. Molecular docking (PDB analysis) and isothermal titration calorimetry (ITC) quantify affinity changes .

Q. How can steric hindrance in cross-coupling reactions of trifluoroethyl-substituted arenes be mitigated?

  • Methodology : Use bulky ligands (e.g., BrettPhos) in palladium-catalyzed Suzuki-Miyaura couplings to suppress β-hydride elimination. Solvent optimization (e.g., toluene/water mixtures) and microwave-assisted heating improve yields in sterically congested systems .

Q. What computational approaches predict the conformational impact of trifluoroethyl substituents in drug candidates?

  • Methodology : Density Functional Theory (DFT) calculates rotational barriers of the -CF₃ group, while Molecular Dynamics (MD) simulations model solvent interactions. Cambridge Structural Database (CSD) mining identifies prevalent conformers in crystallized analogs .

Q. How are deuterium-labeled analogs used in metabolic studies of trifluoroethyl derivatives?

  • Methodology : Deuterated compounds (e.g., this compound-d5) enable tracing metabolic pathways via LC-MS. Kinetic isotope effects (KIE) studies differentiate enzymatic vs. non-enzymatic degradation mechanisms .

Notes for Experimental Design

  • Safety : Use PPE (gloves, goggles) and handle waste per EPA guidelines due to potential toxicity .
  • Synthesis Optimization : Monitor reaction progress via ¹⁹F NMR to detect intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.